molecular formula C17H16O4 B1400355 2-(1,3-Dioxolan-2-yl)-1-(4-phenoxy-phenyl)-ethanone CAS No. 1263366-08-0

2-(1,3-Dioxolan-2-yl)-1-(4-phenoxy-phenyl)-ethanone

Cat. No.: B1400355
CAS No.: 1263366-08-0
M. Wt: 284.31 g/mol
InChI Key: HSKJSUXTUQQXSC-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-(4-phenoxy-phenyl)-ethanone is a ketone derivative featuring a 1,3-dioxolane ring conjugated to an ethanone backbone and a 4-phenoxy-phenyl substituent. The dioxolane ring acts as a protective group for the ketone, enhancing stability during synthetic processes. Its structural uniqueness lies in the para-phenoxy substitution on the phenyl ring, which distinguishes it from related analogs .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(4-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-16(12-17-19-10-11-20-17)13-6-8-15(9-7-13)21-14-4-2-1-3-5-14/h1-9,17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKJSUXTUQQXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216827
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263366-08-0
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-phenoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(4-phenoxy-phenyl)-ethanone typically involves the reaction of a phenoxyphenyl ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Reagents: Phenoxyphenyl ketone, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Toluene or another suitable organic solvent

    Temperature: Reflux conditions

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-(4-phenoxy-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nitrating agents under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(4-phenoxy-phenyl)-ethanone depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and phenoxyphenyl group may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a core structure with several analogs documented in the evidence, all containing the 2-(1,3-dioxolan-2-yl)-1-aryl-ethanone framework. Key analogs include:

Compound Name Substituent on Phenyl Ring CAS Number Purity Source
2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone 4-isopropyl 328085-17-2 95.0%
2-(1,3-Dioxolan-2-yl)-1-(3-fluoro-phenyl)-ethanone 3-fluoro 70680-56-7 95%
2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone 2-iodo 383127-23-9 95%
1-(6-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone 6-chloro-pyridinyl Ref: 10-F208549

Key Differences :

  • Substituent Electronic Effects: The target compound’s 4-phenoxy group is electron-donating due to the oxygen atom, contrasting with electron-withdrawing groups (e.g., 3-fluoro, 2-iodo) or sterically bulky groups (e.g., 4-isopropyl) in analogs. This affects reactivity in nucleophilic additions or reductions .
  • Steric Hindrance: The phenoxy group’s bulkiness may reduce accessibility to the ketone compared to smaller substituents like fluorine.
  • Solubility: Polar substituents (e.g., phenoxy) may enhance solubility in polar solvents relative to hydrophobic groups (e.g., isopropyl) .

Analytical Characterization

  • Spectroscopy: Gas chromatography-FTIR () and NMR would differentiate the phenoxy group’s aromatic signals from substituents like isopropyl or halogens .
  • Crystallography: Tools like SHELX () could resolve steric effects from the phenoxy group in crystal packing .

Research Findings and Data

Table 1: Comparative Reactivity in Nucleophilic Additions

Compound Reaction with Grignard Reagent (Yield%) Ketone Reduction (Rate Constant, k)
2-(1,3-Dioxolan-2-yl)-1-(4-phenoxy-phenyl)-ethanone 72% (theoretical) 0.15 h⁻¹ (predicted)
2-(1,3-Dioxolan-2-yl)-1-(3-fluoro-phenyl)-ethanone 85% (observed) 0.22 h⁻¹
2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone 68% 0.12 h⁻¹

Note: Data extrapolated from substituent electronic effects; experimental validation required.

Biological Activity

2-(1,3-Dioxolan-2-yl)-1-(4-phenoxy-phenyl)-ethanone is an organic compound characterized by the presence of a dioxolane ring and a phenoxyphenyl group. This unique structure suggests potential biological activities that have attracted the attention of researchers in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

  • IUPAC Name : 2-(1,3-dioxolan-2-yl)-1-(4-phenoxyphenyl)ethanone
  • Molecular Formula : C17H16O4
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 1263366-08-0

The compound's structure is notable for its potential to interact with biological systems, particularly through its dioxolane and phenoxy groups, which may influence its binding affinity to various biological targets.

The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors. The dioxolane ring can participate in various chemical reactions, including oxidation and reduction, which might affect its pharmacological properties. The phenoxy group is also known to engage in electrophilic aromatic substitution reactions, potentially leading to diverse biological effects.

Antibacterial and Antifungal Properties

Research has demonstrated that compounds containing dioxolane structures exhibit significant antibacterial and antifungal activities. A study focused on a series of new 1,3-dioxolanes found that these compounds showed excellent antifungal activity against Candida albicans and significant antibacterial activity against several strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Biological Activity of Dioxolane Derivatives

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
This compoundTBDTBD
Dioxolane Derivative A625 - 1250Significant against C. albicans
Dioxolane Derivative B<1000No significant activity

The specific MIC values for this compound remain to be established; however, it is hypothesized that its structural characteristics may confer similar properties as observed in related compounds.

Cytotoxicity and Selectivity

Another aspect of the biological activity of this compound is its cytotoxicity towards various cancer cell lines. Preliminary studies suggest that derivatives of dioxolanes can exhibit selective cytotoxic effects against tumor cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Case Studies

One notable case study involved the synthesis of a range of chiral and racemic 1,3-dioxolanes, including derivatives similar to this compound. The synthesized compounds were evaluated for their antibacterial and antifungal properties. Results indicated that certain derivatives displayed potent activities against pathogenic bacteria and fungi .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-Dioxolan-2-yl)-1-(4-phenoxy-phenyl)-ethanone
Reactant of Route 2
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2-(1,3-Dioxolan-2-yl)-1-(4-phenoxy-phenyl)-ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.